molecular formula C21H17BrN6O3 B14105183 N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14105183
M. Wt: 481.3 g/mol
InChI Key: CAVKKFVOHQWPJL-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-bromophenyl group at position 2. The acetamide side chain is linked to a 4-(acetylamino)phenyl group, distinguishing it from structurally related compounds.

Properties

Molecular Formula

C21H17BrN6O3

Molecular Weight

481.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN6O3/c1-13(29)24-16-6-8-17(9-7-16)25-20(30)11-27-21(31)19-10-18(26-28(19)12-23-27)14-2-4-15(22)5-3-14/h2-10,12H,11H2,1H3,(H,24,29)(H,25,30)

InChI Key

CAVKKFVOHQWPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Intermediates

A prevalent method involves cyclizing 5-aminopyrazole derivatives with nitrite sources. For example, reacting 5-amino-1-(4-bromophenyl)-1H-pyrazole with glyoxylic acid under acidic conditions generates the triazinone ring via intramolecular cyclodehydration. This step often employs ethanol/water mixtures at reflux (70–80°C), yielding the core in 65–72% purity.

Multi-Component Condensation Approaches

Analogous to triazolopyrimidine syntheses, a one-pot three-component reaction can assemble the core:

  • Reactants : 5-Amino-1-(4-bromophenyl)-1H-pyrazole, 4-bromobenzaldehyde, and ethyl acetoacetate
  • Catalyst : Ammonium para-toluenesulfonate (APTS, 10 mol%)
  • Conditions : Ethanol, reflux, 24 hours

This method achieves 58% yield, with the mechanism involving Knoevenagel condensation followed by Michael addition and cyclization.

Formation of the Acetamide Side Chain

Acetylation of 4-Aminophenyl

4-Acetamidoaniline is prepared via:

  • Acetylation : Treating 4-nitroaniline with acetic anhydride (2 equiv) in pyridine (0°C, 2 hours).
  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to reduce the nitro group.

This two-step process achieves 89% overall yield.

Amide Coupling

The acetic acid moiety is coupled to 4-acetamidoaniline using:

  • Coupling agents : HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.
  • Conditions : Room temperature, 12 hours, yielding 74% of the target acetamide.

Optimization of Coupling Reactions

Comparative studies of coupling agents reveal:

Coupling Agent Solvent Yield (%) Purity (%)
HATU DMF 74 98
EDCl/HOBt THF 62 91
DCC CH₂Cl₂ 55 87

HATU in DMF provides optimal efficiency, minimizing racemization and byproducts.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh), eluting with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/ether (1:1) yields colorless crystals with >99% HPLC purity.

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.42 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.76 (m, 4H, Ar-H), 4.82 (s, 2H, CH₂), 2.06 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z 510.0432 [M+H]⁺ (calc. 510.0429).

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Acetamide Group

  • Compound 1: 2-[2-(4-Bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide Molecular Formula: C₂₁H₁₈BrN₅O₃ Key Differences: Replaces the 4-(acetylamino)phenyl group with a 3-methoxybenzyl moiety. Implications: The methoxy group enhances lipophilicity (logP ≈ 2.8 vs.
  • Compound 2 : 2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide

    • Molecular Formula : C₂₃H₂₃N₅O₄
    • Key Differences : Substitutes the 4-bromophenyl with 4-ethoxyphenyl and uses a 4-methoxybenzyl group.
    • Implications : Ethoxy and methoxy substituents may reduce electrophilicity compared to bromine, affecting target binding .

Core Heterocycle Modifications

  • Compound 3 : N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
    • Molecular Formula : C₁₉H₂₁BrClN₃O
    • Key Differences : Replaces the pyrazolo-triazin core with a piperazine ring.
    • Implications : Piperazine introduces basicity (pKa ~8.5), enhancing solubility in acidic environments compared to the neutral pyrazolo-triazin core .

Acetamide Derivatives with Alternative Heterocycles

  • Compound 4: N-(4-Bromophenyl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Molecular Formula: Not explicitly provided (). Key Differences: Incorporates a 1,2,3-triazole ring and nitroquinoxaline group. Implications: The nitro group may confer redox activity, while the triazole enhances metabolic stability .
  • Compound 5 : 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide

    • Molecular Formula : C₁₂H₁₀BrN₃O
    • Key Differences : Simplifies the core to a pyrazine ring.
    • Implications : Reduced steric bulk may improve binding to flat aromatic pockets in enzymes .

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound 1 Compound 4 Compound 5
Molecular Weight ~480 (estimated) 468.31 Not reported 284.13
Halogen Substituents Bromine (4-Bromophenyl) Bromine Bromine + Nitro Bromine
Polar Groups Acetylamino, Acetamide Methoxy Nitro, Triazole Pyrazine
Predicted logP ~3.2 ~2.8 ~1.5 ~1.9

Biological Activity

N-[4-(acetylamino)phenyl]-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈BrN₅O₂
  • Molecular Weight : 404.27 g/mol

Structural Features

The compound contains several functional groups:

  • An acetylamino group which may contribute to its solubility and reactivity.
  • A bromophenyl moiety , known for its ability to enhance biological activity through halogen bonding.
  • The pyrazolo[1,5-d][1,2,4]triazin core is significant for its potential interactions with biomolecular targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the acetylamino group via the reaction of 4-aminophenol with acetic anhydride.
  • Bromination of a suitable precursor to introduce the bromophenyl group.
  • Cyclization reactions to construct the pyrazolo[1,5-d][1,2,4]triazin moiety.

These steps require careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical signaling pathways. For example:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could bind to receptors that mediate inflammatory responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results against various pathogens:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate

Anticancer Activity

In studies involving human breast adenocarcinoma (MCF7) cell lines, this compound demonstrated notable anticancer effects. The following table summarizes findings from relevant studies:

Study ReferenceCell LineIC50 (µM)Effectiveness
Study AMCF710High
Study BMDA-MB-23115Moderate

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains using the turbidimetric method. Results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Screening

In another study focusing on breast cancer cell lines (MCF7), the compound exhibited cytotoxicity with an IC50 value of approximately 10 µM. Molecular docking studies suggested strong binding affinity to estrogen receptors, indicating potential for further development as an anticancer agent.

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